2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are commonly found in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share a similar thiazolidine ring structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISVBECEDQMGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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